
2-(3,3-Dimethylpyrrolidin-1-yl)ethanol
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Overview
Description
2-(3,3-Dimethylpyrrolidin-1-yl)ethanol is a pyrrolidine-derived ethanolamine featuring a dimethyl-substituted pyrrolidine ring linked to an ethanol group. Its synthesis likely involves condensation reactions of pyrrolidine derivatives with ethanol-containing precursors, as seen in similar procedures .
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
(a) 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine
- Molecular Formula: C₈H₁₈N₂ (vs. C₈H₁₇NO for the ethanol derivative)
- Key Difference : Replacement of the hydroxyl (-OH) group with an amine (-NH₂).
- It is reported with 95% purity and used in pharmaceutical intermediates .
(b) 2-(3,3-Dimethylpyrrolidin-1-yl)acetic Acid Hydrochloride
- Molecular Formula: C₈H₁₅NO₂·HCl
- Key Difference: Ethanol group replaced by a carboxylic acid (-COOH).
- Implications : The carboxylic acid enhances hydrophilicity and introduces pH-dependent ionization, making it suitable for salt formation (e.g., hydrochloride salts) and improving bioavailability .
Substituent Position and Ring Modifications
(a) 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol
- Key Difference : Pyrrolidin-2-yl substitution (vs. 1-yl in the target compound).
- This compound (CAS 1781801-12-4) is utilized in specialty chemical synthesis .
(b) Diethylaminoethanol (DEAE)
- Molecular Formula: C₆H₁₅NO
- Key Difference: Pyrrolidine ring replaced by a diethylamino group (-N(C₂H₅)₂).
- Implications : DEAE (CAS 100-37-8) is a liquid with a weak ammonia odor, widely used in surfactants and corrosion inhibitors. Its simpler structure lacks the rigidity of pyrrolidine, reducing steric constraints but increasing volatility .
(c) 1-(3-Pyridyl)ethanol
- Molecular Formula: C₇H₉NO
- Key Difference : Aromatic pyridine ring replaces the aliphatic pyrrolidine.
- This compound (CAS 4754-27-2) is an irritant and requires inert storage conditions .
Physicochemical and Application Comparison
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(3,3-dimethylpyrrolidin-1-yl)ethanol |
InChI |
InChI=1S/C8H17NO/c1-8(2)3-4-9(7-8)5-6-10/h10H,3-7H2,1-2H3 |
InChI Key |
HDLNEROVBQEYQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)CCO)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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